molecular formula C5H7ClOS2 B8764259 1,3-Dithiane-2-carbonyl chloride CAS No. 54235-69-7

1,3-Dithiane-2-carbonyl chloride

Cat. No.: B8764259
CAS No.: 54235-69-7
M. Wt: 182.7 g/mol
InChI Key: ZGTNKGNRQAXGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiane-2-carbonyl chloride is a sulfur-containing acyl chloride characterized by a six-membered 1,3-dithiane ring fused to a reactive carbonyl chloride group. This compound is notable for its stability, attributed to the electron-withdrawing effects of the sulfur atoms and the rigid dithiane ring structure, which reduces hydrolysis susceptibility compared to simpler acyl chlorides .

Properties

CAS No.

54235-69-7

Molecular Formula

C5H7ClOS2

Molecular Weight

182.7 g/mol

IUPAC Name

1,3-dithiane-2-carbonyl chloride

InChI

InChI=1S/C5H7ClOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2

InChI Key

ZGTNKGNRQAXGKY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Thiophene-Based Acyl Chlorides (Compound 2)

Compound 2, referenced in studies, shares structural similarities with 1,3-dithiane-2-carbonyl chloride but incorporates two thiophene rings and two carbonyl groups (vs. one carbonyl group in this compound).

Property This compound Compound 2 (Thiophene Analogue)
Core Structure Six-membered dithiane ring Two thiophene rings
Carbonyl Groups 1 2
Reactivity High toward alcohols/amines Moderate (steric hindrance)
Biological Activity Limited data Antioxidant properties observed
Synthetic Yield High (>80%) Variable (method-dependent)

Key Differences :

  • Electronic Effects : The dithiane ring in this compound enhances electrophilicity at the carbonyl center, enabling faster nucleophilic substitutions compared to the thiophene-based compound 2 .
  • Applications : While this compound is favored in derivatization reactions, compound 2 and its analogues are explored for biological applications, such as antioxidant activity .
Other Sulfur-Containing Acyl Chlorides
  • 1,3-Dithiolane-2-carbonyl Chloride : A five-membered ring analogue with reduced steric hindrance but lower thermal stability.
  • Thiophosgene (CSCl₂) : Simpler structure but highly toxic and less selective in reactions.

Reactivity and Functional Group Transformations

This compound exhibits superior reactivity toward nucleophiles (e.g., alcohols, amines) compared to its thiophene-based counterpart due to:

  • Enhanced electrophilicity from sulfur atoms.
  • Reduced steric hindrance around the carbonyl group.

Example Reaction with N-Methylaniline :

  • This compound reacts rapidly to form stable amides, enabling its use in analytical assays. In contrast, compound 2 requires harsher conditions for analogous reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.